7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Description
This purine-2,6-dione derivative features a complex structure with a hydroxypropyl linker substituted at position 7, a 4-iodophenoxy group, and a morpholin-4-yl moiety at position 7. The morpholine ring at position 8 may improve solubility compared to bulkier heterocycles.
Properties
CAS No. |
313665-39-3 |
|---|---|
Molecular Formula |
C19H22IN5O5 |
Molecular Weight |
527.319 |
IUPAC Name |
7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22IN5O5/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-6-8-29-9-7-24)10-13(26)11-30-14-4-2-12(20)3-5-14/h2-5,13,26H,6-11H2,1H3,(H,22,27,28) |
InChI Key |
LEZTXAHWNUELHL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)I)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 8
Position 8 is activated for nucleophilic substitution via chlorination. Using phosphorus oxychloride (POCl₃) under reflux conditions, 3-methylxanthine is converted to 8-chloro-3-methylpurine-2,6-dione (Intermediate A ) in yields of 70–85%. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both solvent and chlorinating agent.
Morpholine Substitution at Position 8
Intermediate A undergoes nucleophilic displacement with morpholine to install the 8-morpholin-4-yl group. Optimized conditions involve refluxing in n-butanol with potassium carbonate (K₂CO₃) as a base, achieving 80–90% yield. The reaction mechanism proceeds via an SNAr pathway, facilitated by the electron-withdrawing purine ring.
Alkylation at Position 7: Introducing the 2-Hydroxy-3-(4-iodophenoxy)propyl Side Chain
The 7-position of the purine core is functionalized via alkylation with a propyl chain bearing the 4-iodophenoxy and hydroxy groups. Two primary strategies are explored:
Epoxide Ring-Opening Alkylation
A glycidyl ether derivative, 4-iodophenoxy glycidyl ether (Epoxide B ), is synthesized from epichlorohydrin and 4-iodophenol under basic conditions (NaOH, 60°C, 12 h). Epoxide B is then reacted with Intermediate A in the presence of triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst, yielding the 7-substituted product (Intermediate C ) with 65–75% efficiency. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, forming a secondary alcohol with (R)-configuration.
Mitsunobu Reaction for Ether Formation
Alternatively, the hydroxypropyl side chain is installed via Mitsunobu reaction. 3-(4-Iodophenoxy)-1,2-propanediol (Diol D ) is prepared by coupling 4-iodophenol with 1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Diol D is then coupled to Intermediate A under Mitsunobu conditions, resulting in Intermediate C with 70–80% yield and retention of stereochemistry.
Stereochemical Control and Resolution
The 2-hydroxy group in the propyl side chain introduces a chiral center. Enantioselective synthesis is achieved using (R)-epichlorohydrin in the epoxide route, yielding Intermediate C with >90% enantiomeric excess (ee). For racemic mixtures, chiral resolution via diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid is employed, achieving 98% ee after recrystallization.
Functional Group Compatibility and Challenges
Iodophenoxy Stability
The 4-iodophenoxy group is susceptible to nucleophilic displacement under strongly basic conditions. To mitigate this, reactions involving K₂CO₃ are conducted at moderate temperatures (60–80°C) and short durations (<6 h).
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallization from ethanol. Key characterization data for Compound X :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, 2H, J = 8.6 Hz, Ar-H), 6.85 (d, 2H, J = 8.6 Hz, Ar-H), 4.92 (s, 1H, -OH), 4.15–4.05 (m, 2H, -CH₂-), 3.70–3.60 (m, 8H, morpholine), 3.30 (s, 3H, N-CH₃).
- LC-MS (ESI+) : m/z 570.1 [M+H]⁺ (calc. 570.0).
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Alkylation | Chlorination → Morpholine substitution → Epoxide opening | 60–70 | High stereoselectivity | Multi-step purification |
| Mitsunobu Reaction | Diol synthesis → Mitsunobu coupling | 70–80 | Direct ether formation | Cost of reagents |
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The iodophenoxy group can be reduced to a phenol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Purine-2,6-dione Derivatives
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
- Core Structure : Xanthine (1,3-dimethylpurine-2,6-dione).
- Substituents : 2-Hydroxyethyl group at position 5.
- Pharmacology: Known as a bronchodilator, likely through phosphodiesterase (PDE) inhibition or adenosine receptor antagonism.
- Comparison: The target compound’s hydroxypropyl linker and iodophenoxy group may confer higher lipophilicity and receptor specificity compared to etophylline’s simpler hydroxyethyl substituent .
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione
- Core Structure : Purine-2,6-dione with 1,3-dimethyl groups.
- Substituents: 4-Methoxyphenoxy (propyl linker at position 7), 3-methylanilino at position 8.
- The anilino group at position 8 may limit solubility relative to the morpholine group in the target compound .
Serotonin Receptor Ligands
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Core Structure : Piperidin-4-ol.
- Substituents: Naphthalen-2-yloxy (propyl linker), quinolin-3-yl.
- Pharmacology: Potent 5-HT1F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT1A. Nonspecific luminescence inhibition at ≥3 μM.
- Comparison: The target compound’s iodophenoxy group may enhance binding affinity due to iodine’s polarizable electron cloud, while the morpholine ring could reduce off-target effects observed with quinoline-containing analogs .
Pyrimidine and Carbamate Analogs
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-5-methylpyrimidin-2,4-dione Derivatives
- Core Structure : Pyrimidin-2,4-dione.
- Substituents : Hydroxypropyl linker with hydroxymethyl branching.
- Comparison : While the core differs (pyrimidine vs. purine), the hydroxypropyl substituent suggests shared solubility challenges. The iodine in the target compound may improve membrane permeability relative to these pyrimidine derivatives .
Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl Carbamate)
- Core Structure : Carbamate.
- Substituents: 2-Methoxyphenoxy (propyl linker).
- Pharmacology : Muscle relaxant via CNS depression.
- Comparison: The iodophenoxy group in the target compound may increase steric hindrance and receptor specificity compared to methocarbamol’s methoxyphenoxy group .
Data Tables: Structural and Pharmacological Comparisons
Table 1. Structural Features of Comparable Compounds
Table 2. Pharmacological Profiles
Research Findings and Implications
- Iodophenoxy vs. Methoxyphenoxy: The iodine atom in the target compound may enhance binding to hydrophobic receptor pockets compared to methoxy or naphthyloxy groups, as seen in 5-HT1F ligands .
- Morpholine vs. Anilino/Quinoline: The morpholine ring’s oxygen atoms could improve water solubility and reduce off-target interactions compared to aromatic amines in analogs .
- Hydroxypropyl Linker : Shared across multiple compounds, this linker balances hydrophilicity and conformational flexibility, critical for membrane penetration and target engagement .
Biological Activity
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione (CAS Number: 313665-39-3) is a synthetic compound with a complex structure that includes a purine core and various functional groups. This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology due to its cytotoxic properties.
Chemical Structure
The molecular formula of this compound is C19H22IN5O5, and it has a molecular weight of approximately 527.32 g/mol. The presence of the iodophenoxy group enhances its biological activity and may contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 313665-39-3 |
| Molecular Formula | C19H22IN5O5 |
| Molecular Weight | 527.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit certain kinases, which can lead to:
- Suppression of Cell Proliferation : By inhibiting kinase activity, the compound may disrupt signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) are observed, which can trigger apoptotic pathways in cancer cells.
- Inhibition of Metastasis : There is potential for this compound to reduce the invasive capabilities of tumor cells.
Biological Activity Studies
Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies have shown that it exhibits significant inhibitory effects on cell viability in breast cancer models (e.g., MCF7 cell line). The following table summarizes key findings from recent studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 55.24 | Induction of oxidative stress and apoptosis | |
| HEK293 | >100 | No significant cytotoxicity observed |
Case Studies
- Cytotoxicity in Breast Cancer : In a study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound led to a concentration-dependent decrease in cell viability, with an IC50 value determined at approximately 55.24 µM after 48 hours. This indicates substantial efficacy against this cancer type.
- Mechanistic Insights : Further investigations revealed that treatment resulted in increased ROS levels and activation of caspases (caspase-3 and caspase-9), suggesting that the compound induces apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| 7-[2-Hydroxy-3-(4-chlorophenoxy)propyl]-3-methyl... | Chlorine instead of iodine | Lower cytotoxicity |
| 7-[2-Hydroxy-3-(4-bromophenoxy)propyl]-3-methyl... | Bromine instead of iodine | Similar mechanism but varied potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
